4-(4-Nitrophenyl)butan-1-amine
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Overview
Description
4-(4-Nitrophenyl)butan-1-amine is an organic compound characterized by the presence of a nitrophenyl group attached to a butanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)butan-1-amine typically involves the reaction of 4-nitrobenzyl bromide with ethyl acetoacetate, followed by hydrolysis with concentrated hydrochloric acid and amination via the Leukart reaction . This method is effective and reliable, yielding the desired compound in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrophenyl)butan-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent under mild conditions.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Reduction: The major product formed is 4-(4-aminophenyl)butan-1-amine.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-(4-Nitrophenyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(4-Nitrophenyl)butan-2-amine: This compound has a similar structure but with the amine group located at the second carbon of the butane chain.
4-(4-Nitrophenyl)butan-1-amine hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and applications. Its nitrophenyl group provides distinct reactivity, making it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
80258-63-5 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(4-nitrophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14N2O2/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14/h4-7H,1-3,8,11H2 |
InChI Key |
QPHLFSGMBIJFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)[N+](=O)[O-] |
Origin of Product |
United States |
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